molecular formula C29H32N4O3 B15019707 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B15019707
M. Wt: 484.6 g/mol
InChI Key: LSMLFWDJPPVJEU-UHFFFAOYSA-N
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Description

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound known for its diverse applications in scientific research. This compound features a quinazolinone core, which is often associated with various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps. One common method starts with the preparation of the piperazine derivative by reacting 1,3-benzodioxole with piperazine in the presence of a suitable base. This intermediate is then coupled with a quinazolinone derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-performance liquid chromatography (HPLC) for purification and advanced techniques like microwave-assisted synthesis to reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction can lead to the formation of more saturated compounds.

Scientific Research Applications

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine: Known for its use as a dopamine receptor agonist.

    N-(1,3-benzodioxol-5-ylmethyl)-4-chlorobenzenesulfonamide: Studied for its potential therapeutic applications.

Uniqueness

What sets 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one apart is its unique combination of structural features, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C29H32N4O3

Molecular Weight

484.6 g/mol

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(4-propan-2-ylphenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C29H32N4O3/c1-19(2)21-4-6-22(7-5-21)23-14-25-24(26(34)15-23)16-30-29(31-25)33-11-9-32(10-12-33)17-20-3-8-27-28(13-20)36-18-35-27/h3-8,13,16,19,23H,9-12,14-15,17-18H2,1-2H3

InChI Key

LSMLFWDJPPVJEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6

Origin of Product

United States

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